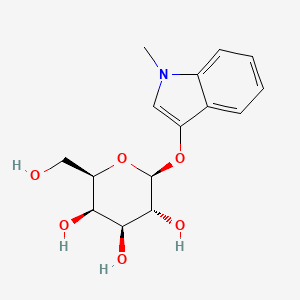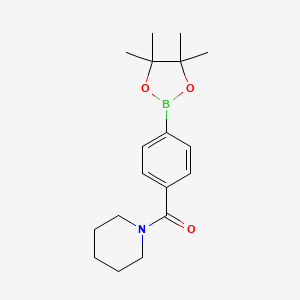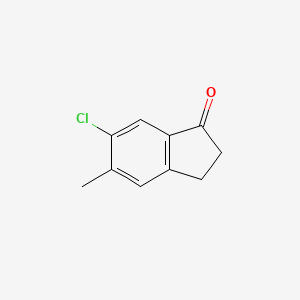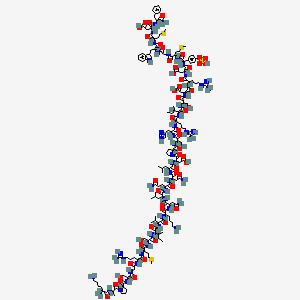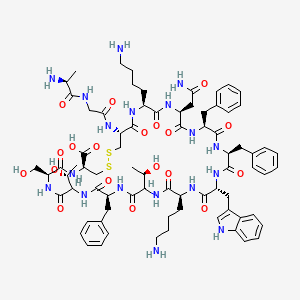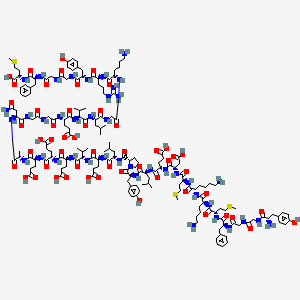
3-(4-Chlorophenyl)morpholine hydrochloride
Vue d'ensemble
Description
“3-(4-Chlorophenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1170797-92-8 . It has a molecular weight of 234.12 and its molecular formula is C10H13Cl2NO . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “3-(4-Chlorophenyl)morpholine hydrochloride” is 1S/C10H12ClNO.ClH/c11-9-3-1-8 (2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H . The SMILES string is Cl.Clc1ccc (cc1)C2COCCN2 .
Physical And Chemical Properties Analysis
“3-(4-Chlorophenyl)morpholine hydrochloride” is a solid at room temperature . It has a molecular weight of 234.12 and its molecular formula is C10H13Cl2NO .
Applications De Recherche Scientifique
Synthesis and Spectroscopic Characterization
Research demonstrates the versatility of morpholine derivatives in the synthesis and structural characterization of complexes, highlighting their importance in chemical synthesis and material science. For instance, Co(III) complexes involving morpholine have been synthesized and analyzed through various spectroscopic methods, illustrating the compounds' structural intricacies and potential applications in catalysis or as materials with specific magnetic or electronic properties (Amirnasr et al., 2001).
Crystal Structure and Chemical Properties
Morpholine derivatives have been studied for their crystal structures, providing insights into the chemical behavior and interaction potentials of such compounds. The crystal structure analysis of different morpholine-related compounds shows a wide range of molecular conformations and interactions, indicative of their versatile applications in drug design, materials science, and as intermediates in organic synthesis (Kang et al., 2015).
Biological Applications and Imaging Capabilities
Notably, certain morpholine derivatives have been explored for their biological applications, including their use as fluorescent probes for imaging trivalent cations in living cells. This indicates a significant potential for morpholine compounds in biomedical research, offering tools for cellular and molecular imaging that can enhance our understanding of biological processes and disease mechanisms (Ye et al., 2019).
Antinociceptive Effects
The antinociceptive properties of 4-substituted derivatives of a morpholine-related compound were investigated, demonstrating the potential therapeutic applications of these compounds in pain management. This area of research underscores the importance of morpholine derivatives in developing new pharmacological agents (Listos et al., 2013).
Safety And Hazards
The safety information for “3-(4-Chlorophenyl)morpholine hydrochloride” includes several hazard statements such as H302-H312-H315-H319-H332-H335 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .
Propriétés
IUPAC Name |
3-(4-chlorophenyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUBCLCJPLUOTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590005 | |
| Record name | 3-(4-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)morpholine hydrochloride | |
CAS RN |
1170797-92-8 | |
| Record name | 3-(4-Chlorophenyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30590005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Chlorophenyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



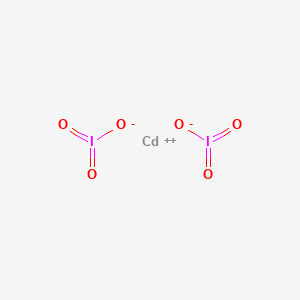


![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
